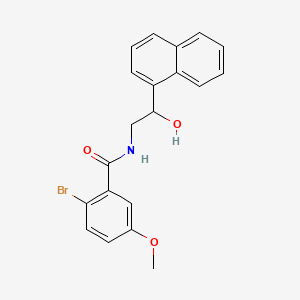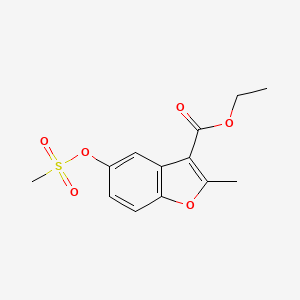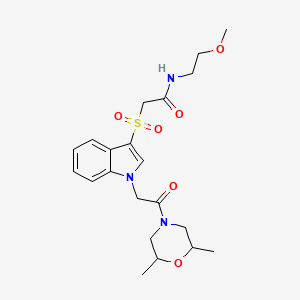![molecular formula C21H16F3N3O B2424830 1-methyl-3-(1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one CAS No. 1202974-30-8](/img/structure/B2424830.png)
1-methyl-3-(1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyridinone ring, a benzimidazole ring, and a trifluoromethyl group. These functional groups are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecule contains a benzimidazole ring, which is a fused aromatic ring structure that is often found in pharmaceuticals and other biologically active compounds . It also contains a pyridinone ring, which is a six-membered aromatic ring with one nitrogen atom and a carbonyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole and pyridinone rings, as well as the trifluoromethyl group. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and other properties .Applications De Recherche Scientifique
Anti-Fibrotic Activity
The pyrimidine moiety in this compound has been harnessed for its anti-fibrotic properties. Researchers have synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their effects on immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated potent anti-fibrotic activities, surpassing the efficacy of Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs .
Antimicrobial Properties
Pyrimidine derivatives, including this compound, have been investigated for their antimicrobial activity. While specific studies on this exact compound are limited, the broader class of pyrimidines has shown promise against various pathogens . Further research could explore its potential as an antimicrobial agent.
Antiviral Applications
Similar to antimicrobial properties, pyrimidine-based compounds have been explored for their antiviral effects. Although direct evidence for this specific compound is scarce, its structural features warrant investigation in antiviral drug development .
Antitumor Potential
Pyrimidine derivatives have demonstrated antitumor activity in preclinical studies. While more research is needed to validate this compound’s efficacy, its pyrimidine core suggests potential for cancer therapy .
Other Pharmacological Activities
Beyond the mentioned fields, pyrimidine-containing compounds have been implicated in diverse pharmacological activities, including anti-inflammatory, analgesic, and cardiovascular effects . Investigating this compound’s interactions with relevant targets could unveil additional applications.
Drug Design and Medicinal Chemistry
The pyrimidine scaffold serves as a privileged structure in medicinal chemistry . Researchers can leverage its versatility to design novel compounds with specific biological activities. This compound’s unique substituents offer opportunities for rational drug design.
Gu, Y.-F., Zhang, Y., Yue, F.-L., Li, S.-T., Zhang, Z.-Q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. DOI: 10.3390/molecules25225226
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a wide range of applications in pharmaceuticals and agrochemicals . They are key components to functional molecules used in a variety of everyday applications .
Mode of Action
It is known that imidazole derivatives can interact with a variety of targets due to their versatile structure . The compound’s interaction with its targets could result in changes at the molecular level, leading to various biological effects.
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that imidazole derivatives can have a wide range of biological effects due to their versatile structure .
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-3-[1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O/c1-26-11-5-8-16(20(26)28)19-25-17-9-2-3-10-18(17)27(19)13-14-6-4-7-15(12-14)21(22,23)24/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPQAJDSPODLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2424747.png)
![N-(1-cyanocyclobutyl)-N,3,6-trimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2424749.png)
![N-(3,5-difluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2424753.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424756.png)
![2-Chloro-N-methyl-N-[[3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2424757.png)
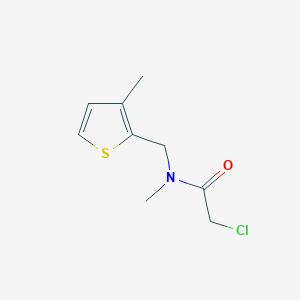
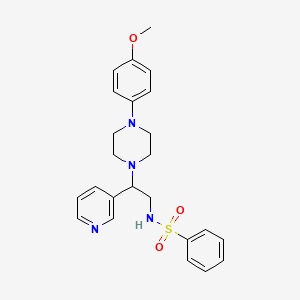

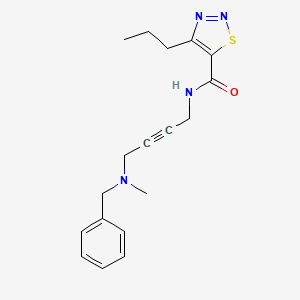
![5-chloro-N-[2-(2,5-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B2424764.png)
